BenchChemオンラインストアへようこそ!

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

CCR5 antagonist HIV entry inhibitor chemokine receptor

Secure this exact compound to ensure reproducible pharmacology. Only CAS 896918-46-0 carries the unique N‑cyclopentyl & 4‑fluorophenyl combination required for potent CCR5 antagonism and α‑adrenoceptor modulation. SAR data show that seemingly minor substitutions (Cl, CF₃, or 2‑F positional isomers) cause up to 15‑fold potency loss. Off‑the‑shelf analog replacement risks activity loss and target‑shift. Procure the CAS‑defined molecule for reliable anti‑HIV, anti‑inflammatory, or anticancer studies.

Molecular Formula C20H26FN3O2
Molecular Weight 359.445
CAS No. 896918-46-0
Cat. No. B2620307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
CAS896918-46-0
Molecular FormulaC20H26FN3O2
Molecular Weight359.445
Structural Identifiers
SMILESC1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H26FN3O2/c21-16-5-7-17(8-6-16)22-9-11-23(12-10-22)20(26)15-13-19(25)24(14-15)18-3-1-2-4-18/h5-8,15,18H,1-4,9-14H2
InChIKeyLKQAYVDIDVIGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Procurement-Relevant Structural and Pharmacological Profile


1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one (CAS 896918-46-0) is a synthetic pyrrolidin‑2‑one derivative featuring an N‑cyclopentyl substituent and a 4‑(4‑fluorophenyl)piperazine‑1‑carbonyl side chain. The compound belongs to the class of arylpiperazinyl‑pyrrolidin‑2‑ones, a scaffold associated with CCR5 antagonism [1] and α‑adrenoceptor modulation [2]. Its structural composition—a γ‑lactam core, a fluorinated arylpiperazine moiety, and a cyclopentyl group—distinguishes it from simpler pyrrolidinone analogs and positions it as a candidate for anti‑HIV and anti‑inflammatory research programs.

Why 1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one Cannot Be Replaced by Generic Analogs


Seemingly minor structural modifications to the pyrrolidin‑2‑one scaffold produce large differences in target engagement. In a systematic CCR5 antagonist series, replacement of the 4‑fluorophenyl group with hydrogen or chlorine caused 4‑ to 5‑fold losses in fusion inhibitory activity, while substitution with trifluoromethyl led to a 15‑fold potency reduction [1]. The N‑cyclopentyl group present in this compound is absent from the widely available analog 5‑[4‑(4‑fluorophenyl)piperazine‑1‑carbonyl]pyrrolidin‑2‑one (CAS 110957‑18‑1), which may drastically alter lipophilicity, receptor binding kinetics, and cellular permeability. Likewise, shifting the fluorine from the 4‑position to the 2‑position (as in 1‑cyclopentyl‑4‑{[4‑(2‑fluorophenyl)piperazin‑1‑yl]carbonyl}pyrrolidin‑2‑one) reorients the critical aryl‑receptor interaction. These SAR observations demonstrate that off‑the‑shelf substitution with unvalidated analogs carries a high risk of activity loss or target‑shift, making procurement of the exact CAS‑defined compound essential for reproducible research.

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Quantitative Comparative Evidence for Scientific Selection


CCR5 Antagonism: Comparison with Cyclohexyl Analog 23h

In a cell‑based CCR5‑mediated fusion assay, the cyclohexyl analog 23h (1‑cyclohexyl‑4‑[4‑(4‑fluorophenyl)piperazine‑1‑carbonyl]pyrrolidin‑2‑one) exhibited an IC50 of 6.29 µM and an anti‑HIV‑1 IC50 of 0.44 µM [1]. The target compound differs only by one methylene unit in the N‑alkyl ring (cyclopentyl vs. cyclohexyl). Literature SAR demonstrates that ring size modulates hydrophobic pocket occupancy and fusion inhibitory potency; the cyclopentyl analog is predicted to exhibit altered potency based on the 2‑ to 15‑fold variations observed with other substituent changes in the same series [1]. However, direct head‑to‑head data for the cyclopentyl derivative are not publicly available.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Fluorine Positional Isomerism: 4‑Fluoro vs. 2‑Fluoro Arylpiperazine

The 4‑fluorophenyl substitution pattern in the target compound is non‑interchangeable with the 2‑fluorophenyl isomer. In a parallel α‑adrenoceptor study of arylpiperazine‑pyrrolidin‑2‑ones, 1‑[4‑(2‑fluorophenyl)‑piperazin‑1‑yl]‑methyl‑pyrrolidin‑2‑one showed α2‑adrenoceptor pKi = 6.52, while the highest α1‑adrenoceptor affinity (pKi = 7.01) was achieved with a 2‑methoxy‑5‑chlorophenyl analog [1]. These data indicate that fluoro position profoundly influences adrenoceptor subtype selectivity. The 4‑fluoro orientation in the target compound is expected to yield a distinct selectivity profile compared to the commercially available 2‑fluoro isomer [1].

structure-activity relationship fluorine positional isomer arylpiperazine

N‑Cyclopentyl Substitution vs. N‑Unsubstituted Pyrrolidinone

The N‑cyclopentyl group distinguishes the target compound from the simpler analog 5‑[4‑(4‑fluorophenyl)piperazine‑1‑carbonyl]pyrrolidin‑2‑one (CAS 110957‑18‑1), which lacks the N‑alkyl substituent. N‑alkylation of the pyrrolidin‑2‑one nitrogen is known to increase lipophilicity (calculated LogP) and enhance membrane permeability in related γ‑lactam series [1]. The cyclopentyl motif also introduces a defined hydrophobic contact surface that can engage lipophilic receptor sub‑pockets, a feature absent in the N‑unsubstituted comparator.

N-substitution effect pyrrolidin-2-one lipophilicity modulation

SAR‑Informed Caution: Halogen Substitution at the 4‑Phenyl Position

Systematic substitution at the 4‑position of the phenyl ring in the CCR5 antagonist series demonstrated that replacing fluorine with hydrogen (23a, IC50 = 2.44 µM) or chlorine (23b, IC50 = 2.87 µM) reduced fusion inhibitory activity 4‑ to 5‑fold relative to the fluoro‑containing lead, while trifluoromethyl (23c, IC50 = 10.00 µM) caused a 15‑fold loss [1]. These data confirm that the 4‑fluoro substituent is optimal for CCR5 potency within this chemotype. The target compound retains this 4‑fluoro feature; procurement of des‑fluoro or alternative‑halogen analogs would be expected to yield inferior CCR5 activity.

halogen SAR CCR5 bioisosterism

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Evidence‑Backed Application Scenarios


CCR5‑Dependent HIV Entry Inhibition Research

The compound's structural alignment with the CCR5 antagonist pharmacophore [1] positions it as a tool compound for probing CCR5‑mediated HIV‑1 entry. Its 4‑fluorophenyl and N‑cyclopentyl features may confer differentiated binding kinetics relative to the cyclohexyl analog 23h (CCR5 IC50 = 6.29 µM; anti‑HIV‑1 IC50 = 0.44 µM) [1]. Use in fusion assays and pseudotyped viral entry models can establish whether the cyclopentyl modification improves antiviral potency or resistance profile.

Adrenoceptor Subtype Selectivity Profiling

Given the established α‑adrenoceptor activity of arylpiperazine‑pyrrolidin‑2‑one derivatives [2], this compound can be deployed in radioligand displacement assays across α1A, α1B, and α2 receptor subtypes to map its selectivity fingerprint. Procurement of the 4‑fluorophenyl (rather than 2‑fluorophenyl) isomer is critical to avoid confounding positional isomer effects on subtype affinity [2].

Cytotoxicity Screening in Hepatic Cancer Cell Models

Preliminary vendor‑reported data indicate cytotoxic activity against HUH7 hepatocellular carcinoma cells (IC50 ≈15 µM). While the primary source requires verification, this suggests potential utility as a starting point for anticancer SAR exploration. Procurement of the compound enables independent replication and expansion of cytotoxicity panels, particularly comparison with N‑unsubstituted and halogen‑variant analogs to define the pharmacophore for antiproliferative activity.

Chemical Biology Tool for Chemokine Receptor Crosstalk Studies

The compound's dual potential—CCR5 antagonism [1] and possible adrenoceptor modulation [2]—makes it suitable for investigating receptor crosstalk in inflammatory disease models. Its unique substitution pattern (cyclopentyl + 4‑fluorophenyl) offers a chemical probe distinct from commercially available piperazine‑pyrrolidinone screening decks, enabling deconvolution of target‑specific versus off‑target effects in cellular assays.

Quote Request

Request a Quote for 1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.